molecular formula C23H17ClN2O3 B2687542 (2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide CAS No. 1327194-88-6

(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No. B2687542
CAS RN: 1327194-88-6
M. Wt: 404.85
InChI Key: KQBVBMOXWIADCZ-RWEWTDSWSA-N
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Description

(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide, also known as CIC, is a synthetic compound that belongs to the class of heterocyclic compounds. CIC has been found to have potential therapeutic applications due to its anti-inflammatory and anti-cancer properties.

Scientific Research Applications

(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. (2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, (2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide has been found to inhibit the growth and metastasis of cancer cells in vitro and in vivo.

Mechanism of Action

(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide exerts its anti-inflammatory and anti-cancer effects through various mechanisms. It has been found to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which play a crucial role in inflammation and cancer. (2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide also activates the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. (2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide has also been found to inhibit the expression of matrix metalloproteinases (MMPs), which play a crucial role in cancer invasion and metastasis. In addition, (2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of (2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is its ability to inhibit inflammation and cancer growth in vitro and in vivo. (2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide has also been found to have low toxicity, making it a promising candidate for further research. However, the limitations of (2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide include its poor solubility in water, which may limit its bioavailability, and its potential for off-target effects.

Future Directions

There are several future directions for the research on (2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide. One direction is to investigate the potential of (2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the use of (2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide in combination with other anti-cancer agents for the treatment of various types of cancer. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of (2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide in vivo.

Synthesis Methods

The synthesis of (2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide involves the condensation reaction between 3-chloroaniline and 4-methoxybenzaldehyde in the presence of acetic acid and ethanol. The product obtained is then reacted with 3-acetyl-4-hydroxycoumarin in the presence of sodium ethoxide to obtain (2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide. The purity of the compound is confirmed by thin-layer chromatography and spectroscopic techniques.

properties

IUPAC Name

2-(3-chlorophenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3/c1-28-19-11-9-17(10-12-19)25-22(27)20-13-15-5-2-3-8-21(15)29-23(20)26-18-7-4-6-16(24)14-18/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBVBMOXWIADCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(3-chlorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

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